molecular formula C27H37Cl2N3O2 B605911 Ban orl 24 CAS No. 1401463-54-4

Ban orl 24

Cat. No. B605911
M. Wt: 506.512
InChI Key: NEEVITHVDIQNJY-KHZPMNTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ban orl 24 is a nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist . It has an antagonistic effect on the nociceptin (NOP) receptor with a KI value of 0.24 nM in CHO cells . Ban orl 24 can be used for the research of cancer and analgesic .


Molecular Structure Analysis

Ban orl 24 has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . The chemical name for Ban orl 24 is (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4’-piperidine]-1’-ylpropyl)pyrrolidine-2-carboxamide .


Physical And Chemical Properties Analysis

Ban orl 24 is an off-white solid . It has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . It is soluble in DMSO .

Scientific Research Applications

Rigorous Design and Reproducibility in Scientific Research

Scientific rigor is crucial in the design and execution of research, including studies involving Banorl 24. Ensuring robust, unbiased methodologies is vital for validating results and advancing to clinical trials, particularly in human studies (Hofseth, 2017).

Dynamics in Boolean Automata Networks (BANs)

Banorl 24's applications may relate to the dynamics of Boolean Automata Networks, especially in biological regulation systems like neural or genetic networks. Research on these networks, synchronous or asynchronous, focuses on understanding their static and dynamic properties (Alcolei, Perrot, & Sené, 2015).

Quality Improvement in Healthcare Research

Nanonetworks in Nanomedicine

Banorl 24 might find applications in nanomedicine, where Body Area Nanonetworks (BAN2s) with molecular communications are emerging. These networks enable therapeutic nanomachines to share information, perform computations, and treat complex diseases (Atakan, Akan, & Balasubramaniam, 2012).

Encapsulation Complexes in Chemistry

Research on hexameric encapsulation complexes, such as those involving resorcin[4]arenes and pyrogallol[4]arenes, is relevant to understanding molecular behavior in confined spaces. This could be linked to potential applications of Banorl 24 in areas like catalysis or transport (Avram, Cohen, & Rebek, 2011).

Ethnobotanical Studies

Banorl 24 might also be relevant in ethnobotanical studies, where the focus is on characterizing medicinal florulas used in traditional treatments. Such research helps in understanding the distribution and efficacy of plants, which might include compounds related to Banorl 24 (Mpondo, Dibong, & Pouha, 2017).

Biochemical Analysis of Medicinal Plants

Studies on the biochemical properties of medicinal plants, like the analysis of their leaves for sugar, lipid, and starch content, could provide insights relevant to the research on Banorl 24. Such analyses are essential for understanding the medicinal benefits of these plants (Khatoon, De, Rajan, & Bhattacharya, 2020).

Scientific Literacy in Education

Improving scientific literacy, particularly in environmental pollution, may involve methods or findings relevant to Banorl 24. Research on effective educational approaches, like Laboratory-Based Learning, enhances understanding and awareness of scientific concepts (Rubini, Pursitasari, Ardianto, & Nugraha, 2018).

Future Directions

While Ban orl 24 has been shown to have potential applications in the research of cancer and analgesic , specific future directions for this compound are not available in the sources I found.

properties

IUPAC Name

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVITHVDIQNJY-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ban orl 24

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.